![molecular formula C30H26NOP B2980359 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine CAS No. 1542796-14-4](/img/structure/B2980359.png)

2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

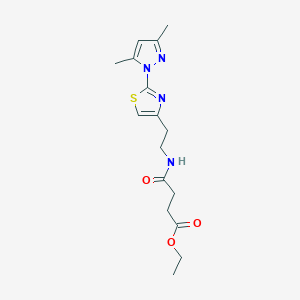

2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine is a useful research compound. Its molecular formula is C30H26NOP and its molecular weight is 447.518. The purity is usually 95%.

BenchChem offers high-quality 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Blue Organic Light-Emitting Diodes

- Application : Bipolar anthracene derivatives containing pyridine have been synthesized for use in OLEDs. A specific compound demonstrated high-efficient deep-blue electroluminescent (EL) emission, crucial for OLED technology (Kwon et al., 2014).

Novel Anthracene Derivatives for Electroluminescent Devices

- Application : Novel anthracene-oxadiazole derivatives were synthesized for use as emitters in OLEDs. These compounds showed good thermal stability and solvatochromism, which are key properties for effective OLED components (Mallesham et al., 2014).

ON-OFF Luminescence Signaling in Hybrid Organic-Inorganic Switches

- Application : The compound was part of a study to create switches with reversible ON and OFF emission, controlled by adjusting the energy level of the anthracene unit. This technology has potential applications in various signaling and sensor devices (Natarajan & Schmittel, 2013).

Catalysis in Heck Coupling

- Application : Pyridine derivatives, similar in structure to the specified compound, were used to synthesize palladium complexes, which served as efficient catalysts for Heck coupling reactions. This is a significant application in organic synthesis and pharmaceuticals (Ojwach et al., 2007).

Fluorescent Chemosensor for Aluminum Ion

- Application : Anthracene derivatives have been used to develop efficient chemosensors for detecting aluminum ions, with potential applications in environmental monitoring and healthcare (Shree et al., 2019).

Mécanisme D'action

Target of action

The tert-butyl group and anthracene are common components in many bioactive compounds, suggesting that this compound could interact with a variety of biological targets .

Mode of action

Without specific information on this compound, it’s difficult to determine its exact mode of action. The anthracene component is known to exhibit fluorescence due to pairwise stacking, which could potentially be utilized in biological imaging or sensing applications .

Biochemical pathways

The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations and biosynthetic pathways . The exact pathways affected by this compound would depend on its specific targets.

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the fluorescence of the anthracene component could be affected by the surrounding environment .

Propriétés

IUPAC Name |

2-[(2R,3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWWKYOGZURVKL-CYTLCNBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)

![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)